molecular formula C16H20N2O2 B11847402 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 88808-36-0

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11847402
CAS No.: 88808-36-0
M. Wt: 272.34 g/mol
InChI Key: BJVHAUIFJYTFOO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the 3,5-dimethylphenyl group adds to its distinctiveness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[45]decane-2,4-dione stands out due to its specific substitution pattern on the phenyl ring and its spiro-connected bicyclic system

Properties

CAS No.

88808-36-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H20N2O2/c1-11-8-12(2)10-13(9-11)18-14(19)16(17-15(18)20)6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,17,20)

InChI Key

BJVHAUIFJYTFOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3(CCCCC3)NC2=O)C

Origin of Product

United States

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